
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is an organic compound characterized by the presence of two imidazole rings connected via a hydrazine bridge. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science. The imidazole rings in its structure provide both hydrogen-bond donating and accepting sites, making it a versatile building block for supramolecular architectures .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine can be synthesized through the condensation of hydrazine hydrate with 1H-imidazole-5-carboxaldehyde. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent such as ethanol or methanol, followed by refluxing the mixture for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole rings .
科学的研究の応用
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2-Bis((1H-imidazol-2-yl)methylene)hydrazine: Similar structure but with imidazole rings at different positions.
1,2-Bis((thiophene-3-yl)methylene)hydrazine: Contains thiophene rings instead of imidazole.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Features a benzene ring instead of a hydrazine bridge.
Uniqueness
1,2-Bis((1H-imidazol-5-yl)methylene)hydrazine is unique due to its specific arrangement of imidazole rings and the presence of a hydrazine bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and material science .
特性
分子式 |
C8H8N6 |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
(E)-1-(1H-imidazol-5-yl)-N-[(E)-1H-imidazol-5-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C8H8N6/c1-7(11-5-9-1)3-13-14-4-8-2-10-6-12-8/h1-6H,(H,9,11)(H,10,12)/b13-3+,14-4+ |
InChIキー |
JFLHUGVGGWZXSR-NPJRDEIVSA-N |
異性体SMILES |
C1=C(NC=N1)/C=N/N=C/C2=CN=CN2 |
正規SMILES |
C1=C(NC=N1)C=NN=CC2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
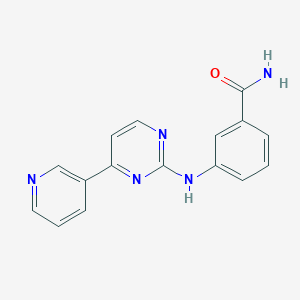

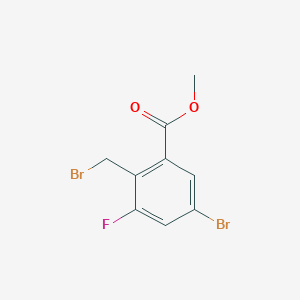
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
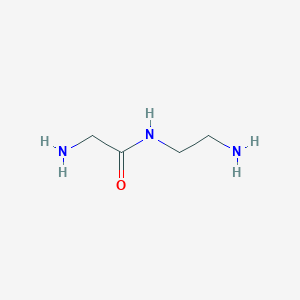

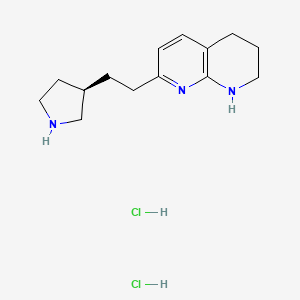

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
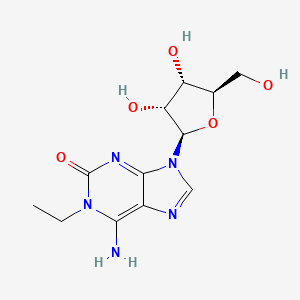

![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
